N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is a complex organic compound with a molecular formula of C25H20BrNO4 This compound is characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further connected to a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide typically involves multiple steps. One common method includes the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of an acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction using acetic acid and zinc powder to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. The process involves the use of easily obtainable raw materials, mild reaction conditions, and simple operations. The reaction conditions are optimized to achieve high efficiency and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and acetic acid are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the induction of apoptosis in cancer cells . This inhibition is achieved through the phosphorylation of JAK2 Tyr1007/1008 and the subsequent inhibition of downstream STAT3 Tyr705 signaling .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the JAK2/STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development in therapeutic applications .
Properties
Molecular Formula |
C25H20BrNO4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H20BrNO4/c1-2-15-30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-14H,2,15H2,1H3,(H,27,29) |
InChI Key |
BYZAIABYYZZNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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